Crotonin (terpene)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crotonin is a diterpenoid compound derived from the Croton species, which belongs to the Euphorbiaceae family. This family comprises approximately 1300 species of trees, shrubs, and herbs, widely distributed throughout tropical and subtropical regions of the world . Diterpenoids are characteristic components of the Croton species and exhibit a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antifungal, acetylcholinesterase inhibitory, and neurite outgrowth-promoting properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of terpenoids, including crotonin, often involves the cyclization and/or permutation of isoprenes. The synthetic routes typically involve the use of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as precursor substances .

Industrial Production Methods

Industrial production of terpenoids can be achieved through various methods, including plant extraction, chemical conversion, and microbial synthesis. Microbial synthesis is particularly advantageous due to its sustainability, low production cost, and environmental friendliness . Unconventional extraction methods, such as microwave and high-pressure extraction, have also proven to be effective alternatives for terpenoid recovery .

化学反应分析

Types of Reactions

Crotonin, like other terpenoids, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of terpenoids include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of crotonin can lead to the formation of various oxidized derivatives with enhanced biological activities.

科学研究应用

Crotonin has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:

Chemistry: Crotonin and its derivatives are used as intermediates in the synthesis of complex organic molecules.

作用机制

The mechanism of action of crotonin involves its interaction with specific molecular targets and pathways. Terpenoids, including crotonin, play a key role in metabolic processes, defense mechanisms, and signaling pathways in plants and other organisms . Crotonin’s antioxidant activities may explain its capacity to adjust inflammation, immunological effects, and neural signal transmission .

相似化合物的比较

Crotonin is unique among terpenoids due to its specific structure and bioactivities. Similar compounds include other diterpenoids such as clerodane, tigliane, kaurane, labdane, cembrane, and pimarane, which are also characteristic components of the Croton species . These compounds share some bioactivities with crotonin but differ in their specific structures and mechanisms of action.

生物活性

Crotonin, a diterpene isolated from various species of the Croton genus, particularly Croton cajucara, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article delves into the biological activity of crotonin, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Overview of Crotonin

Crotonin is a natural compound classified as a terpenoid, which are known for their diverse biological activities. Terpenoids like crotonin have been recognized for their potential applications in medicine due to their cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties .

1. Anticancer Activity

Crotonin has demonstrated significant anticancer properties. In vitro studies have shown that crotonin can induce apoptosis in various cancer cell lines. For instance, a study reported that crotonin exhibited cytotoxic effects against breast cancer cells with an IC50 value indicating potent activity . The underlying mechanism includes the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of crotonin has been substantiated through various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, thus reducing inflammation in cellular models . This property is particularly beneficial in treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

Research indicates that crotonin possesses antimicrobial activity against several pathogens. Essential oils from Croton species have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens suggest that crotonin could be developed into natural antimicrobial agents .

Case Study 1: Antileishmanial Activity

A study focused on the essential oil from Croton cajucara, rich in linalool and other terpenes including crotonin, demonstrated significant leishmanicidal effects against Leishmania amazonensis. The oil caused morphological changes in the parasites and increased nitric oxide production in macrophages, indicating its potential as a therapeutic agent against leishmaniasis .

Case Study 2: Antiulcerogenic Effects

Preclinical studies have highlighted the antiulcerogenic effects of crotonin. Research conducted on animal models indicated that crotonin could protect against gastric ulcers by enhancing mucosal defense mechanisms and reducing gastric acid secretion. These findings suggest its potential use in treating gastric disorders .

The biological activities of crotonin can be attributed to several mechanisms:

- Inhibition of NF-κB : Crotonin's ability to inhibit NF-κB signaling is linked to its anticancer and anti-inflammatory properties.

- Induction of Apoptosis : Crotonin triggers apoptotic pathways in cancer cells, leading to cell death.

- Enhancement of Immune Response : By increasing nitric oxide production in macrophages, crotonin enhances the immune response against infections.

Data Summary

属性

CAS 编号 |

17633-81-7 |

|---|---|

分子式 |

C19H24O4 |

分子量 |

316.4 g/mol |

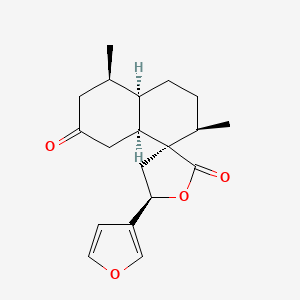

IUPAC 名称 |

(4R,4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,3,4,4a,5,6,7,8a-octahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H24O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-6,10-12,15-17H,3-4,7-9H2,1-2H3/t11-,12-,15-,16+,17-,19-/m1/s1 |

InChI 键 |

SRNFODIJXVPXHO-FSJWMSIRSA-N |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@@H](CC(=O)C[C@@H]2[C@@]13C[C@@H](OC3=O)C4=COC=C4)C |

规范 SMILES |

CC1CCC2C(CC(=O)CC2C13CC(OC3=O)C4=COC=C4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。